
1-(4-叠氮-3,4-二氢-2H-喹啉-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Quinoline, the core structure of this compound, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline moiety, which is a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C11H12N4O .
科学研究应用
Antifungal Applications
The azido compound has shown promise in the development of novel strobilurin fungicides . These fungicides are designed to combat various phytopathogenic fungi, which are responsible for significant crop losses. For instance, compounds based on similar structures have exhibited up to 100% antifungal activity in vitro against pathogens like Erysiphe graminis and Puccinia sorghi Schw. . The potential for this azido compound to serve as a fungicidal candidate is significant, especially considering the need for new solutions in agricultural disease management.
Chemoproteomic Studies
In chemoproteomics, the azido group of the compound can be utilized for ligandability studies . It can act as a cysteine-reactive small-molecule fragment, which is essential for probing both traditionally druggable and difficult-to-target proteins . This application is crucial for understanding protein functions and interactions, which can lead to the discovery of new drug targets.
Targeted Protein Degradation
The azido compound can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules. These molecules are used for targeted protein degradation, a therapeutic strategy that eliminates disease-causing proteins from cells . The ability to degrade specific proteins selectively offers a powerful approach to treat various diseases, including cancer.
Synthesis of Novel Compounds
Organic azides, like the azido compound , are versatile intermediates in organic synthesis. They can undergo the Staudinger reaction to form iminophosphoranes, which can be further hydrolyzed into primary amines . This reaction is fundamental in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.
Covalent Ligand Discovery
The azido compound can be used in fragment-based covalent ligand discovery . This approach is used to identify covalent inhibitors that can bind irreversibly to target enzymes or receptors . Such inhibitors have applications in drug development, particularly for targets where non-covalent inhibitors are less effective.
作用机制
The mechanism of action of this compound would depend on its specific application. As a versatile building block, it could be used to synthesize a variety of novel compounds with different mechanisms of action.
属性
IUPAC Name |
1-(4-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8(16)15-7-6-10(13-14-12)9-4-2-3-5-11(9)15/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHNBDDOJZRXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C2=CC=CC=C21)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2607138.png)
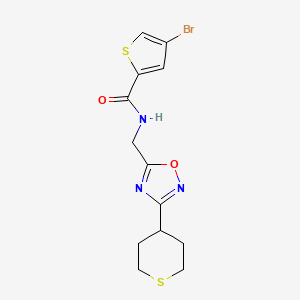
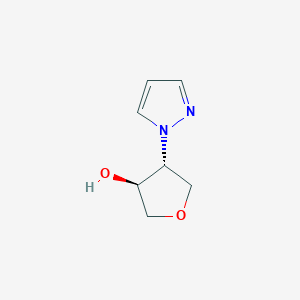
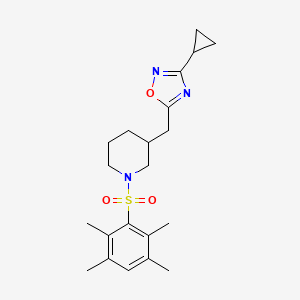
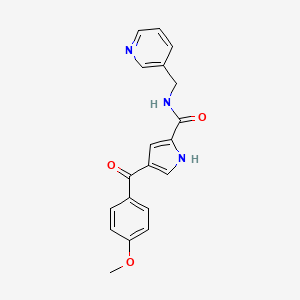
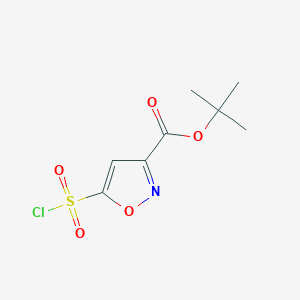
![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)
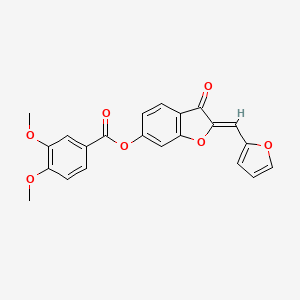


![N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2607151.png)
![Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2607152.png)
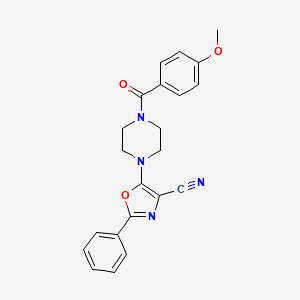
![3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2607157.png)